molecular formula C19H20N2O4 B5469945 ethyl 2-(3-propanamidobenzamido)benzoate

ethyl 2-(3-propanamidobenzamido)benzoate

Cat. No.: B5469945
M. Wt: 340.4 g/mol
InChI Key: OXLSIFSOIJDELW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-propanamidobenzamido)benzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-propanamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or a cation exchange resin . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of modified clay as a solid acid catalyst. This method improves the conversion rate and reduces environmental pollution compared to traditional sulfuric acid catalysis . The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-propanamidobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(3-propanamidobenzamido)benzoate involves its interaction with specific molecular targets. For instance, similar compounds like benzocaine act by binding to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This mechanism is likely to be similar for this compound, although specific studies on this compound are limited.

Properties

IUPAC Name

ethyl 2-[[3-(propanoylamino)benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-17(22)20-14-9-7-8-13(12-14)18(23)21-16-11-6-5-10-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLSIFSOIJDELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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